molecular formula C13H19NO2 B1485620 1-{[(4-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol CAS No. 2198690-42-3

1-{[(4-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol

Cat. No. B1485620
CAS RN: 2198690-42-3
M. Wt: 221.29 g/mol
InChI Key: KYDFXIYTGYILJB-UHFFFAOYSA-N
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Description

1-{[(4-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol (EPMC) is an organic compound of interest in the scientific research community. It is a cyclic ether that is known for its unique properties and has been used in a variety of applications, such as synthesizing pharmaceuticals, agrochemicals, and other compounds.

Scientific Research Applications

Synthesis and Structural Analysis

Research into the compound 1-{[(4-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol and its derivatives focuses on synthetic methodologies and structural analysis. Studies have shown innovative ways to synthesize cyclobutane-containing compounds and analyze their structural properties. For example, the efficient synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate demonstrates the potential for creating enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides, highlighting the versatility of cyclobutane derivatives in synthetic chemistry (Izquierdo et al., 2002).

Crystallography and Molecular Structure

Crystallographic studies have provided detailed insights into the molecular structure of cyclobutane derivatives. For instance, oxime derivatives including succinimid and morpholin groups have been crystallized, revealing their spatial arrangements and interactions (Dinçer et al., 2005). Such studies are crucial for understanding the fundamental properties of these compounds, which can lead to the development of new materials and drugs.

Synthetic Routes to Novel Compounds

Research has also focused on exploring synthetic routes to novel compounds featuring the cyclobutane motif. The synthesis of sibutramine, a cyclobutylalkylamine, showcases the utility of cyclobutane derivatives in creating molecules with potential therapeutic applications. Key steps in these syntheses involve innovative reactions that allow for the creation of complex structures from simpler precursors (Jeffery et al., 1996).

Antimicrobial Activity

Compounds containing cyclobutane rings have been investigated for their antimicrobial activity. Studies on cobalt(II), copper(II), nickel(II), and zinc(II) complexes of novel Schiff base ligands containing cyclobutane and thiazole rings show promise in this area. These complexes exhibit activity against a range of microorganisms, suggesting potential applications in the development of new antimicrobial agents (Cukurovalı et al., 2002).

Boron Neutron Capture Therapy Agents

The synthesis of 4-dihydroxyborylphenyl analogues of 1-aminocyclobutanecarboxylic acids indicates the exploration of cyclobutane derivatives for boron neutron capture therapy (BNCT). These compounds are designed to introduce varying degrees of lipophilicity, which could influence their utility as BNCT agents, showcasing the potential medical applications of cyclobutane derivatives (Srivastava et al., 1999).

properties

IUPAC Name

1-[(4-ethoxyanilino)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-2-16-12-6-4-11(5-7-12)14-10-13(15)8-3-9-13/h4-7,14-15H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDFXIYTGYILJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC2(CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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